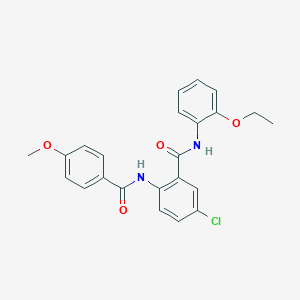![molecular formula C20H21ClN2O2 B505178 4-chloro-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide](/img/structure/B505178.png)
4-chloro-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a 4-chloro group and a 4-methylpiperidin-1-yl carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.
Amide Formation: The 4-chlorobenzoyl chloride is then reacted with 2-aminobenzamide to form the intermediate 4-chloro-N-(2-aminophenyl)benzamide.
Piperidine Substitution: The final step involves the reaction of the intermediate with 4-methylpiperidine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: The compound is used in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 4-chloro-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-{4-(4-methylpiperazin-1-yl)phenyl}benzamide
- 4-chloro-N-methylpyridine-2-carboxamide
Uniqueness
4-chloro-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C20H21ClN2O2 |
|---|---|
Molekulargewicht |
356.8g/mol |
IUPAC-Name |
4-chloro-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H21ClN2O2/c1-14-10-12-23(13-11-14)20(25)17-4-2-3-5-18(17)22-19(24)15-6-8-16(21)9-7-15/h2-9,14H,10-13H2,1H3,(H,22,24) |
InChI-Schlüssel |
XIMHKNSCCQCTOH-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B505097.png)
![2-[(4-methoxybenzoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B505098.png)
![5-chloro-N-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B505102.png)
![N-(5-bromo-2-pyridinyl)-5-chloro-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B505103.png)
![N-(2-ethoxyphenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B505106.png)
![N-(2-ethylphenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B505107.png)
![N-(2-fluorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B505108.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B505110.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B505111.png)
![3,5-dichloro-N-(4-ethoxyphenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B505112.png)
![3,5-dichloro-N-(2-ethoxyphenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B505113.png)
![3,5-dichloro-N-(2-ethylphenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B505114.png)
![3,5-dichloro-2-[(4-methoxybenzoyl)amino]-N-(4-pyridinyl)benzamide](/img/structure/B505115.png)

